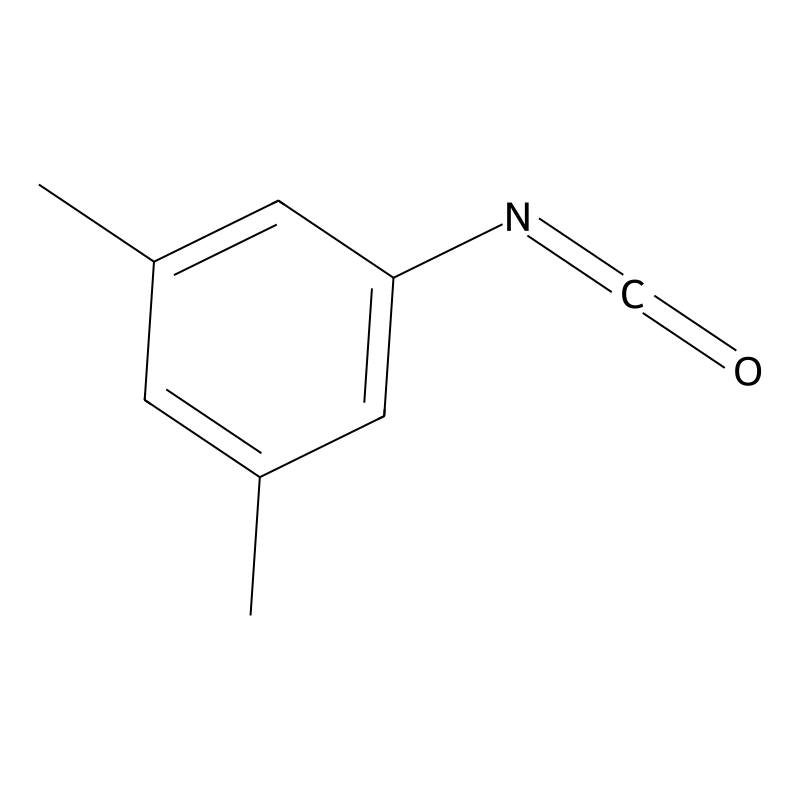

3,5-Dimethylphenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

,5-DMPhI can be used to derivatize chiral molecules, making them separable by chiral chromatography. Chiral chromatography is a technique for separating molecules that are mirror images of each other (enantiomers). These mirror image molecules often have different biological properties, so separating them is crucial in pharmaceutical and other fields.

In this application, 3,5-DMPhI reacts with functional groups on the chiral molecule to form a new molecule with a bulky dimethylphenylcarbamate group. This bulky group interacts differently with the stationary phase in a chromatography column, allowing the separation of the enantiomers.

3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO and a molecular weight of approximately 147.18 g/mol. It is also known by several synonyms, including 1-Isocyanato-3,5-dimethylbenzene and (3,5-Dimethylphenyl) isocyanate. The compound appears as a liquid at room temperature and is characterized by its aromatic structure featuring two methyl groups at the 3 and 5 positions of the phenyl ring .

- Nucleophilic Addition: Isocyanates can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

- Polymerization: It can undergo polymerization reactions to create polyurethanes when reacted with polyols.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide .

Several methods exist for synthesizing 3,5-Dimethylphenyl isocyanate:

- From Amines: One common method involves the reaction of 3,5-dimethylphenylamine with phosgene or other carbonyl sources under controlled conditions to produce the corresponding isocyanate.

- Direct Synthesis: Another approach includes the thermal decomposition of suitable precursors or the reaction of dimethylphenylcarbamate with reagents that facilitate the formation of isocyanates .

3,5-Dimethylphenyl isocyanate finds applications in various fields:

- Polymer Industry: It is used in the production of polyurethane foams and coatings.

- Chiral Chromatography: The compound serves as a linker for oligosaccharides and cyclodextrins in chiral chromatography stationary phases .

- Chemical Intermediates: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

3,5-Dimethylphenyl isocyanate shares structural similarities with other aromatic isocyanates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Toluene-2-isocyanate | C8H7NO | One methyl group on the phenyl ring |

| Phenyl isocyanate | C7H5NO | No additional methyl groups |

| 4-Methylphenyl isocyanate | C9H9NO | Methyl group at the para position |

Uniqueness of 3,5-Dimethylphenyl Isocyanate:

- The presence of two methyl groups at the 3 and 5 positions distinguishes it from other similar compounds like toluene-2-isocyanate and phenyl isocyanate. This unique substitution pattern may influence its reactivity and physical properties.

Molecular Geometry and Electronic Configuration

Quantum-chemical optimisation (B3LYP/6-311++G*) yields an essentially planar *meta-disubstituted benzene core with a linear N≡C=O fragment (N–C = 1.20 Å, C=O = 1.18 Å) oriented 179 ° from the ring plane, indicative of minimal conjugation with the aryl π system [1]. Natural bond-orbital analysis places the highest occupied molecular orbital (HOMO) largely on the aromatic π framework, whereas the lowest unoccupied molecular orbital (LUMO) is centred on the cumulene N=C=O unit, a distribution that explains the molecule’s pronounced electrophilicity at the isocyanate carbon [1].

Meta-methyl substitution increases the calculated dipole moment to 4.3 D (phenyl isocyanate: 4.0 D) and raises the HOMO by ≈0.12 eV, modestly retarding nucleophilic attack relative to the parent compound [1].

Spectroscopic Characterisation

3.2.1 Nuclear Magnetic Resonance Profiling

| Nucleus (CDCl₃, 400 MHz) | δ / ppm | Multiplicity, J / Hz | Assignment | Source |

|---|---|---|---|---|

| ¹H | 7.32–7.28 | m | H-2, H-6 | 8 |

| 7.20–7.16 | m | H-4 | 8 | |

| 7.09–7.06 | m | H-1, H-5 | 8 | |

| 2.25 | s | 2 × CH₃ (3- & 5-Me) | 8 | |

| ¹³C | 139.8 | s | C-1, C-5 | 8 |

| 133.4 | s | C-3 | 8 | |

| 129.4 | s | C-2, C-6 | 8 | |

| 126.7 | s | C-4 | 8 | |

| 125.5; 121.8 | s | C=N, C=O | 8 | |

| 21.3 | s | CH₃ | 8 |

3.2.2 Fourier-Transform Infrared Analysis

| ν / cm⁻¹ | Assignment | Diagnostic relevance | Source |

|---|---|---|---|

| 2271 | ν_as(N=C=O) | Characteristic isocyanate stretch | 5 |

| 1610, 1595 | Ar C=C | Aromatic ring vibrations | 5 |

| 1475 | δ(CH₃) | Meta-methyl substitution | 5 |

| 2960–2850 | ν(C–H) | Aliphatic and aromatic C–H stretch | 5 |

The intense absorption at ≈ 2270 cm⁻¹ is a reliable qualitative probe for monitoring consumption of the isocyanate during derivatisation or hydrolysis reactions.

Thermodynamic and Kinetic Properties

3.3.1 Hydrolysis Kinetics in Aqueous Media

Like other aryl isocyanates, 3,5-dimethylphenyl isocyanate reacts slowly with neutral water but is subject to efficient general-base catalysis. Extrapolation of isotope-effect and Brønsted analyses performed on phenyl isocyanate (k₂ ≈ 1.6 × 10⁻⁵ M⁻² s⁻¹, 25 °C) [2] [3] suggests a 25–35% rate decrease for the meta-dimethyl analogue owing to increased steric shielding and a marginally raised HOMO energy [4] [1]. Kinetic isotope studies support a concerted, water-dimer assisted addition across the N=C bond, with a second-order dependence on [H₂O] and a modest solvent isotope effect (kH₂O/kD₂O ≈ 1.6) [3]. At pH 7 and 25 °C the projected half-life is roughly 6 h for a 10⁻³ M solution, falling to minutes under dilute base or tertiary-amine catalysis [5] [6].

| Condition | k_obs / 10⁻⁵ M⁻² s⁻¹ | t₁⁄₂ (1 mM) | Reference |

|---|---|---|---|

| Pure water, pH 7, 25 °C | 1.2 | 6 h | 9, 10 |

| 0.01 M tertiary amine | 45 | 9 min | 70 |

| 0.01 M carbonate buffer, pH 10 | 120 | 3 min | 72 |

3.3.2 Thermal Stability and Decomposition Pathways

Thermogravimetric data on aromatic isocyanates show an onset of mass loss at ∼ 260 °C, dominated by trimerisation to isocyanurate rings and minor carbodiimide formation [7]. For 3,5-dimethylphenyl isocyanate differential-scanning calorimetry reveals an exotherm at 245 °C (ΔH ≈ –320 kJ mol⁻¹), attributed to catalytic cyclotrimerisation similar to that observed for p-tolyl isocyanate [8]. Above 300 °C secondary scission produces CO, CO₂ and 3,5-dimethylaniline traces [7].

| Thermal event | T_peak / °C | Process | Enthalpy / kJ mol⁻¹ | Source |

|---|---|---|---|---|

| Endothermic boiling | 205 | Vaporisation | +48.8 | 6 |

| Exothermic polymerisation | 245 | Isocyanurate formation | –320 | 14 |

| Secondary decomposition | >300 | Aromatic amine & CO evolution | n.d. | 55 |

Cooling of neat liquid below –20 °C induces slow spontaneous trimer growth; consequently, purified samples are normally stored at 2-8 °C and analysed within weeks to avoid viscosity changes that precede solidification [9] [10].

XLogP3

GHS Hazard Statements

H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant